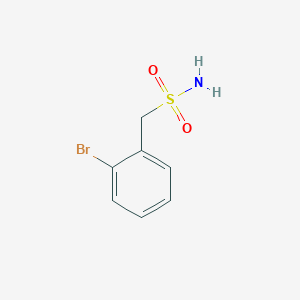

(2-Bromophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHYLTHDHSCAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622841 | |

| Record name | 1-(2-Bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113283-03-7 | |

| Record name | 1-(2-Bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromophenyl Methanesulfonamide and Analogous Structures

Direct N-Arylation Approaches

Direct N-arylation methods involve the formation of a carbon-nitrogen bond between an aryl halide and a sulfonamide. These cross-coupling reactions, typically catalyzed by palladium or copper complexes, have become powerful tools in organic synthesis for their efficiency and broad substrate scope. nie.edu.sgnih.govwikipedia.org

The palladium-catalyzed Buchwald-Hartwig amination is a prominent method for the synthesis of N-arylsulfonamides from aryl halides and sulfonamides. wikipedia.orgnih.gov This reaction has been refined over the years, leading to highly efficient catalyst systems that operate under mild conditions and tolerate a wide variety of functional groups. organic-chemistry.org The general transformation involves the coupling of an aryl halide, such as 2-bromotoluene, with methanesulfonamide (B31651) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

General Reaction Scheme:

Ar-Br + H₂N-SO₂CH₃ --(Pd catalyst, Ligand, Base)--> Ar-NH-SO₂CH₃ + H-Br

This approach is advantageous as it avoids the use of potentially genotoxic reagents like anilines and methanesulfonyl chloride, which are used in more traditional synthetic routes. nih.govorganic-chemistry.org

The efficiency of the palladium-catalyzed N-arylation of methanesulfonamide is highly dependent on the choice of catalyst, ligand, solvent, and base. Research has focused on developing mild and general methods to maximize yields and expand the reaction's applicability.

One highly effective system employs [Pd(allyl)Cl]₂ as the palladium source. organic-chemistry.org A study by Rosen et al. identified an optimized set of conditions for the coupling of methanesulfonamide with a variety of aryl bromides and chlorides. The study found that using 1 mol% of the palladium catalyst in combination with the ligand t-BuXPhos in 2-methyltetrahydrofuran (2-MeTHF) as the solvent at 80°C provided high yields of the desired N-arylsulfonamides. organic-chemistry.org This method proved to be convenient, general, and high-yielding for a range of substrates. nih.gov

Optimized Reaction Conditions for Pd-Catalyzed N-Arylation

| Parameter | Optimized Condition |

|---|---|

| Catalyst | [Pd(allyl)Cl]₂ (1 mol%) |

| Ligand | t-BuXPhos |

| Solvent | 2-MeTHF |

| Temperature | 80°C |

This table summarizes the optimized conditions reported by Rosen et al. for the efficient Pd-catalyzed cross-coupling of methanesulfonamide with aryl halides. organic-chemistry.org

The choice of base is also critical. Its role is to deprotonate the methanesulfonamide, generating the nucleophile that attacks the palladium center. Common bases used in these reactions include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction's outcome. For the coupling of methanesulfonamide with aryl bromides, strong, non-nucleophilic bases are generally preferred to ensure efficient deprotonation without competing side reactions. organic-chemistry.org

While palladium-catalyzed N-arylation is broadly applicable, the reaction with ortho-substituted aryl halides, such as 2-bromotoluene or 2-bromobenzonitrile, can be challenging. organic-chemistry.org Steric hindrance from the ortho-substituent can impede the oxidative addition of the aryl bromide to the palladium(0) center, which is a key step in the catalytic cycle. nie.edu.sg This steric clash can slow down the reaction rate and lead to lower product yields compared to their meta- and para-substituted counterparts.

Despite this challenge, the optimized catalyst system using t-BuXPhos has demonstrated success in coupling some ortho-substituted aryl bromides with methanesulfonamide, albeit sometimes requiring slightly higher catalyst loadings or longer reaction times. For example, the reaction with 2-bromotoluene and 2-bromobenzonitrile using the [Pd(allyl)Cl]₂/t-BuXPhos system afforded the corresponding N-arylsulfonamides in high yields (93% and 94%, respectively). organic-chemistry.org However, coupling with heteroaryl halides directly attached to a heterocyclic ring has proven to be unsuccessful with this particular method. organic-chemistry.org

Yields of Pd-Catalyzed N-Arylation with Various Aryl Bromides

| Aryl Bromide | Product Yield (%) |

|---|---|

| 4-Bromotoluene | >99 |

| 3-Bromotoluene | 97 |

| 2-Bromotoluene | 93 |

| 4-Bromoanisole | 98 |

This table shows the high efficiency of the [Pd(allyl)Cl]₂/t-BuXPhos system for coupling various aryl bromides, including sterically hindered ortho-substituted substrates, with methanesulfonamide. Data sourced from Rosen et al. organic-chemistry.org

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents an older but still valuable alternative to palladium-catalyzed methods. nie.edu.sgwikipedia.orgthermofisher.com These reactions are attractive due to the lower cost and toxicity of copper compared to palladium. nie.edu.sg Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgthermofisher.com However, modern protocols have been developed that utilize catalytic amounts of copper, often in the presence of a ligand, under milder conditions. researchgate.netnih.gov

Recent advancements have even led to the development of ligand-free copper-catalyzed systems for the N-arylation of sulfonamides. nie.edu.sgnie.edu.sg These systems offer economic and operational advantages by eliminating the need for often expensive and complex ligands. nie.edu.sg One such protocol utilizes copper(I) iodide (CuI) as the catalyst and cesium carbonate (Cs₂CO₃) as the base in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. nie.edu.sg

This ligand-free approach has been shown to be effective for a range of substituted aromatic bromides, affording product yields of up to 80%. nie.edu.sg The use of aryl bromides in these reactions is particularly noteworthy, as they are less reactive than the corresponding aryl iodides but offer advantages in terms of cost and lower toxicity. nie.edu.sgnie.edu.sg Similar to palladium-catalyzed reactions, ortho-substituted aryl bromides generally result in lower yields due to steric hindrance, which hampers the oxidative addition step. nie.edu.sg

Effect of Solvent on Ligand-Free Cu-Catalyzed N-Arylation

| Solvent | Product Yield (%) |

|---|---|

| DMF | 78 |

| DMSO | 65 |

| t-butanol | Trace |

This table illustrates the significant impact of the solvent on the yield of the ligand-free copper-catalyzed N-arylation of methanesulfonamide with 4-bromotoluene. DMF was identified as the optimal solvent. nie.edu.sg

Palladium-Catalyzed Cross-Coupling of Methanesulfonamide with Aryl Bromides

Precursor-Based Synthesis Routes

In addition to direct cross-coupling methods, (2-Bromophenyl)methanesulfonamide can be synthesized through routes that involve the preparation of key precursors. A classic and straightforward approach involves the reaction of a pre-formed aniline derivative with a sulfonyl chloride.

In this method, 2-bromoaniline would serve as the amine precursor. The synthesis is typically carried out by reacting 2-bromoaniline with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane. The base neutralizes the hydrochloric acid that is generated during the reaction, driving the formation of the sulfonamide product.

General Reaction Scheme:

(2-Br)C₆H₄-NH₂ + CH₃SO₂Cl --(Base)--> (2-Br)C₆H₄-NHSO₂CH₃ + HCl

This method is widely used for the synthesis of a variety of sulfonamides due to the commercial availability of a vast array of anilines and sulfonyl chlorides. chemicalbook.comnih.gov While effective, a significant drawback of this approach is the potential for genotoxic impurities to arise from the reaction between the aniline and the sulfonyl chloride, a concern that is mitigated by the direct cross-coupling methods discussed previously. nih.govorganic-chemistry.org

Another precursor-based strategy involves the generation of aryl sulfinates, which are versatile intermediates that can be converted to sulfonamides. nih.gov This can be achieved by reacting an aryl electrophile, such as an aryl halide, with a sulfur dioxide surrogate like Rongalite (sodium hydroxymethylsulfinate) in a palladium-catalyzed reaction to form an aryl hydroxymethyl sulfone. Subsequent oxidative amination of the resulting aryl sulfinate intermediate yields the desired N-arylsulfonamide. nih.gov

Sulfonation of Brominated Aromatic Precursors

The direct sulfonation of brominated aromatic compounds is a fundamental approach to introduce the sulfonyl group. This electrophilic aromatic substitution reaction typically involves reacting the brominated precursor with a sulfonating agent. For instance, the synthesis of sulfonamides often starts from benzene (B151609), which undergoes nitration to nitrobenzene, followed by reduction to aniline. The aniline is then acetylated to acetanilide, which reacts with chlorosulfonic acid to form 4-acetamidobenzenesulfonyl chloride. Subsequent reaction with ammonia and hydrolysis yields the sulfonamide nih.gov. A common method for synthesizing sulfonamides involves the reaction of an aromatic or aliphatic sulfonyl chloride with ammonia or a primary or secondary amine nih.gov.

Aryl sulfonyl chlorides can be prepared from the corresponding anilines through a Sandmeyer-type reaction. This involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst organic-chemistry.org. Another approach involves the copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which can then be aminated in a one-pot synthesis to form the corresponding sulfonamide acs.org.

The following table summarizes different approaches to sulfonation for sulfonamide synthesis:

| Starting Material | Reagents | Product | Reference |

| Aniline | 1. Diazotization 2. SO2, Cu catalyst | Aryl sulfonyl chloride | organic-chemistry.org |

| Aromatic Acid | 1. Copper catalyst 2. SO2Cl2 | Aryl sulfonyl chloride | acs.org |

| Acetanilide | Chlorosulfonic acid | 4-Acetamidobenzenesulfonyl chloride | nih.gov |

Amination of Substituted Anilines with Methanesulfonyl Chloride

The reaction between a substituted aniline and methanesulfonyl chloride is a widely employed method for the synthesis of N-aryl methanesulfonamides. This nucleophilic substitution reaction typically occurs in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of N-phenylsulfonamide derivatives can be initiated from aniline, which is a basic aromatic amine nih.gov. The reaction of various substituted anilines with benzenesulfonyl chloride has been studied in different solvents to understand the reaction kinetics and substituent effects researchgate.net.

A convenient and high-yielding palladium-catalyzed cross-coupling reaction of methanesulfonamide with aryl bromides and chlorides has been reported. This method avoids the generation of genotoxic impurities that can arise from the reaction of an aniline with methanesulfonyl chloride organic-chemistry.orgorganic-chemistry.org. The synthesis of N-(4-aminophenyl)-4-methylbenzenesulfonamide can be achieved by reacting Toluene-4-Sulfonyl chloride with 1,4-phenylene diamine in the presence of triethylamine tsijournals.com. Similarly, N-[4-(Methylamino)phenyl]methanesulfonamide hydrochloride is synthesized by reacting 4-(methylamino)phenol with methanesulfonyl chloride in the presence of a base like triethylamine smolecule.com.

The table below outlines various methods for the amination of anilines to produce sulfonamides:

| Aniline Derivative | Reagent | Catalyst/Base | Product | Reference |

| 4-(methylamino)phenol | Methanesulfonyl chloride | Triethylamine | N-[4-(Methylamino)phenyl]methanesulfonamide | smolecule.com |

| 1,4-phenylene diamine | Toluene-4-Sulfonyl chloride | Triethylamine | N-(4-aminophenyl)-4-methylbenzenesulfonamide | tsijournals.com |

| Aryl bromides/chlorides | Methanesulfonamide | Palladium catalyst | N-aryl methanesulfonamide | organic-chemistry.orgorganic-chemistry.org |

| Substituted anilines | Benzenesulfonyl chloride | Various bases | Substituted N-phenylbenzenesulfonamide | researchgate.net |

Derivatization from Related Bromophenyl Compounds

Existing bromophenyl compounds can be chemically modified to introduce or alter the methanesulfonamide functionality. These derivatization strategies offer alternative synthetic routes and allow for the creation of a diverse range of analogs.

Reduction Reactions of Ketone-Containing Bromophenyl Precursors

Ketone-containing bromophenyl sulfonamides can serve as precursors for the synthesis of corresponding secondary alcohols. The reduction of the ketone functionality is a key transformation in this process. Common reducing agents for the conversion of ketones to secondary alcohols include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) libretexts.orgchemguide.co.ukyoutube.com. The choice of reducing agent can depend on the presence of other functional groups in the molecule, as LiAlH4 is a much stronger reducing agent than NaBH4 chemguide.co.ukwikipedia.org.

For example, the synthesis of (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol was achieved by the reduction of the corresponding ketone, 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one, using sodium borohydride in ethanol mdpi.com. The reaction is typically carried out by dissolving the ketone in a suitable solvent, such as an alcohol, and then adding the reducing agent in portions libretexts.orgmdpi.com.

The following table summarizes the reduction of a ketone-containing bromophenyl precursor:

| Precursor | Reducing Agent | Solvent | Product | Reference |

| 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one | Sodium borohydride (NaBH4) | Ethanol | (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol | mdpi.com |

Transformations of Other Functionalized Bromophenyl Sulfonamide Derivatives

The chemical modification of existing functionalized bromophenyl sulfonamide derivatives provides a versatile platform for generating a library of related compounds. These transformations can involve reactions at various sites on the molecule, leading to new analogs with potentially different properties. The sulfonamide functional group itself can be viewed as a synthetically useful handle for further modifications acs.org.

Late-stage functionalization strategies have been developed to convert sulfonamides into sulfonyl radical intermediates, which can then be coupled with various alkene fragments using a metal-free photocatalytic approach acs.org. Additionally, primary sulfonamides can be converted to other functional groups through reductive deamination to sulfinates, which can then undergo further reactions chemrxiv.org. Secondary sulfonamides can also undergo reductive cleavage of the N-S bond to generate sulfinates and amines, which can be further functionalized in-situ chemrxiv.org.

The table below highlights some transformations of functionalized sulfonamides:

| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Reference |

| Sulfonamide | Photocatalytic radical formation and coupling | Organo-photocatalyst, alkene | Sulfone | acs.org |

| Primary Sulfonamide | Reductive deamination | NHC-catalyzed reaction | Sulfinate | chemrxiv.org |

| Secondary Sulfonamide | Reductive N-S bond cleavage | P(III) reagent, base | Sulfinate and amine | chemrxiv.org |

Reactivity and Reaction Mechanisms of 2 Bromophenyl Methanesulfonamide

Reactivity of the Aromatic Ring System

The reactivity of the phenyl group in (2-Bromophenyl)methanesulfonamide is significantly influenced by the electronic properties of its substituents.

Influence of the Ortho-Bromo Substituent on Aromatic Reactivity

The bromine atom at the ortho position to the methanesulfonamide (B31651) group exerts a dual electronic effect on the aromatic ring. Halogens, including bromine, are inductively electron-withdrawing due to their high electronegativity, which deactivates the aromatic ring towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.orgstackexchange.com This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org

However, the bromine atom also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic ring through resonance. This resonance effect, although weaker than the inductive effect for halogens, partially counteracts the deactivation and directs incoming electrophiles to the ortho and para positions. stackexchange.com In the case of this compound, the position para to the bromine atom (and meta to the methanesulfonamide group) would be the most likely site for electrophilic attack, as the ortho positions are sterically hindered.

The methanesulfonamide group is also an electron-withdrawing group, further deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position. libretexts.org Therefore, the combined influence of the ortho-bromo and the methanesulfonamide substituents renders the aromatic ring of this compound significantly less reactive towards electrophiles.

Participation in Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich nature of aromatic rings generally makes them resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be substituted with at least one strong electron-withdrawing group, and there must be a good leaving group (typically a halide). libretexts.org The electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com

In this compound, the bromine atom can act as a leaving group. The methanesulfonamide group, being electron-withdrawing, can activate the ring for SNAr, although it is not as strongly activating as a nitro group. The ortho position of the methanesulfonamide group relative to the bromine atom is favorable for stabilizing the intermediate formed upon nucleophilic attack. Therefore, this compound has the potential to undergo SNAr reactions with strong nucleophiles, where the bromo group is displaced.

Transformations of the Methanesulfonamide Moiety

The methanesulfonamide group itself can undergo various chemical transformations.

Oxidation and Reduction Pathways

The sulfur atom in the methanesulfonamide group is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation. However, the aromatic ring or other functional groups that might be introduced onto the molecule could be oxidized. pressbooks.pub

Reduction of the sulfonamide group is a challenging transformation. Strong reducing agents are typically required to cleave the strong sulfur-nitrogen and sulfur-oxygen bonds.

Modifications and Derivatizations at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and an acidic proton, making it a site for various modifications. wikipedia.org

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be deprotonated with a base to form an anion, which can then react with electrophiles such as alkyl halides or aryl halides to form N-alkylated or N-arylated products. Copper-catalyzed N-arylation of sulfonamides with aryl bromides is a well-established method for forming N-aryl sulfonamides. nih.gov

Formation of Sulfonylureas and Sulfonylthioureas: The sulfonamide can react with isocyanates or isothiocyanates to yield the corresponding sulfonylureas and sulfonylthioureas.

Cross-Coupling Reactions Involving the Bromophenyl Group

The carbon-bromine bond in this compound provides a handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that can be employed with this compound include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base. This is a widely used method for forming biaryl compounds.

Stille Coupling: Coupling with an organotin reagent catalyzed by palladium.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an N-aryl product.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to produce an aryl alkyne.

These reactions allow for the introduction of a wide range of substituents at the position of the bromine atom, enabling the synthesis of a diverse array of derivatives of this compound.

Interactive Data Table: Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Catalyst | Product Type |

| Suzuki | Arylboronic acid | Palladium | Biaryl |

| Stille | Organostannane | Palladium | Biaryl |

| Heck | Alkene | Palladium | Substituted Alkene |

| Buchwald-Hartwig | Amine | Palladium | Arylamine |

| Sonogashira | Terminal Alkyne | Palladium/Copper | Aryl Alkyne |

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and substrates like this compound are well-suited for these transformations. iupac.orgmit.edu The presence of the ortho-bromo substituent allows for a range of coupling reactions that are fundamental to molecular construction. iupac.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Palladium(0) complex, followed by subsequent steps like transmetalation or migratory insertion, and concluding with reductive elimination to release the product and regenerate the catalyst. libretexts.org

The strategic placement of the bromo and sulfonamide groups in this compound makes it a precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method, but modern approaches often rely on palladium-catalyzed cyclizations. mdpi.com For a substrate like this compound, a potential pathway to an indole scaffold would involve an initial N-alkylation or N-vinylation followed by an intramolecular Heck-type reaction. A more direct route involves the palladium-catalyzed coupling of an ortho-haloaniline derivative with an alkyne, leading to a cyclization cascade. While direct examples with this compound are specific, the general strategy is well-established for related o-bromoanilines, forming the core indole structure. organic-chemistry.orgcore.ac.uk The N-methanesulfonyl group can act as a protecting group that can be potentially removed later.

Carbazole Synthesis: Carbazoles, tricyclic aromatic structures, can be synthesized through various methods, including the Cadogan cyclization and palladium-catalyzed C-H amination reactions. bohrium.com Starting from a biphenylamine precursor, intramolecular C-H activation can forge the final ring. A plausible route using this compound would first involve a Suzuki or Buchwald-Hartwig coupling to form an N-(2-biphenyl)methanesulfonamide intermediate, which could then undergo a palladium-catalyzed intramolecular C-H amination to yield the N-methanesulfonylated carbazole. bohrium.com Alternatively, direct synthesis from 9H-carbazole and 1,4-dibromobenzene (B42075) has been reported, highlighting the types of aryl-aryl bond formations involved. nih.gov

Table 1: Examples of Palladium-Catalyzed Heterocycle Formation

| Starting Material Type | Reagent | Catalyst System | Product Type |

|---|---|---|---|

| 2-Alkenylaniline | - | Pd catalyst, Oxidant | Indole |

| 2-Iodostyrene | Di-t-butyldiaziridinone | Pd(OAc)₂ | Indole |

| o-Nitro-biphenyl | P(OEt)₃ | - | Carbazole (Cadogan) |

| Biphenylamine derivative | - | Pd(OAc)₂, Pivalic Acid | Carbazole (C-H Amination) |

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

This compound is an excellent substrate for Sonogashira couplings. The aryl bromide can readily react with various terminal acetylenes under standard or copper-free conditions to produce 2-(alkynylphenyl)methanesulfonamides. organic-chemistry.orgnih.gov These products are valuable intermediates, as the newly introduced alkyne functionality can be further elaborated into more complex structures, including heterocycles. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the sulfonamide moiety. wikipedia.orgbeilstein-journals.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N / Piperidine | THF / DMF | Room Temp. to 60 °C |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 50-80 °C |

| Pd(OAc)₂ / P(t-Bu)₃ | None (Copper-Free) | K₂CO₃ / Cs₂CO₃ | Dioxane / DMF | Room Temp. to 100 °C |

| [DTBNpP]Pd(crotyl)Cl | None (Copper-Free) | TMP | DMSO | Room Temp. |

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, involving the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. youtube.com The reaction is prized for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.

The carbon-bromine bond in this compound provides a reactive site for Suzuki-Miyaura coupling. nih.gov This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring. The reaction typically employs a Pd(0) catalyst, generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand, in the presence of a base such as potassium carbonate or phosphate. nih.govmdpi.com This transformation is highly efficient for converting this compound into more complex biaryl sulfonamides, which are themselves important scaffolds in medicinal chemistry and materials science.

For instance, coupling this compound with phenylboronic acid would yield N-(2-biphenyl)methanesulfonamide. The efficiency of such couplings can be influenced by the choice of ligand, base, and solvent, with modern bulky phosphine ligands often enabling the coupling of even challenging substrates at low catalyst loadings. nih.gov

Investigations into Advanced Reaction Mechanisms

Beyond its role as a substrate in cross-coupling, the sulfonamide functional group itself is the subject of intense mechanistic investigation aimed at developing new methods for its transformation and functionalization.

Mechanistic Studies of Sulfonamide Oxidations and Functionalizations

While sulfonamides are generally robust, their oxidation and subsequent functionalization provide pathways to novel molecular architectures. Mechanistic studies have explored various oxidative systems to understand how the sulfonamide moiety behaves under such conditions.

Oxidation Mechanisms: Studies on the oxidation of sulfonamides by agents like diperiodatoargentate(III) or hexacyanoferrate(III) have been conducted to elucidate the reaction kinetics and mechanisms. acs.orgresearchgate.net These investigations show that the reaction often proceeds through the formation of an intermediate complex between the sulfonamide and the oxidant. The reaction order with respect to the substrate and oxidant, along with the influence of pH and ionic strength, provides critical data for postulating the reaction pathway and identifying the active oxidizing species. acs.orgresearchgate.net For example, in some cases, oxidation can lead to hydroxylamine (B1172632) derivatives which are then rapidly oxidized further to nitroso and nitro compounds. acs.org In other systems, oxidation of sulfonamides by agents like ferrate(VI) can even lead to the extrusion of SO₂ and significant rearrangement of the molecular skeleton, a process that has been rationalized through density functional theory (DFT) calculations. acs.org

Functionalization Mechanisms: Modern synthetic strategies view the sulfonamide group not just as a stable linker but as a handle for late-stage functionalization. chemrxiv.orgnih.gov One prominent strategy involves the conversion of a primary sulfonamide into a transient N-sulfonylimine. This intermediate can then undergo various transformations. For example, photocatalytic methods can be used to generate sulfonyl radical intermediates from these N-sulfonylimines. nih.govacs.org These highly reactive radicals can then engage in a variety of bond-forming reactions, such as addition to alkenes, allowing for diverse functionalizations like olefination, arylation, and alkylation under mild, metal-free conditions. acs.org Mechanistic probes, such as Stern-Volmer quenching experiments, have been used to support proposed pathways, for instance, by suggesting that a triplet-triplet energy transfer from the photocatalyst to the N-sulfonylimine initiates the radical formation process. nih.govacs.org

Derivatization Strategies and Analog Synthesis from 2 Bromophenyl Methanesulfonamide Core

Functionalization of the Phenyl Ring System

The phenyl ring of (2-Bromophenyl)methanesulfonamide is a prime target for introducing structural diversity. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the aromatic ring itself can undergo electrophilic substitution to introduce additional functionalities.

The aromatic ring of this compound can be further functionalized to create a range of substituted analogs. For instance, the bromine atom can be replaced with other groups through reactions like the Suzuki-Miyaura cross-coupling. This reaction allows for the introduction of various aryl and heteroaryl groups, significantly expanding the chemical space of accessible derivatives. mdpi.com

Furthermore, the phenyl ring can be subjected to electrophilic aromatic substitution reactions to introduce substituents such as nitro groups. These groups can then be further transformed, for example, by reduction to an amino group, which can then be acylated or alkylated to generate a wide variety of derivatives.

Building upon the initial functionalization, multi-substituted derivatives of this compound can be synthesized. For example, a second substituent can be introduced onto the phenyl ring, leading to di-substituted or even tri-substituted analogs. The positions of these substituents can be controlled by the directing effects of the existing groups on the ring.

The synthesis of these multi-substituted derivatives is crucial for fine-tuning the electronic and steric properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups can significantly impact the molecule's reactivity and biological activity. nih.gov

Modifications at the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group is another key site for derivatization. N-alkylation and N-arylation reactions, as well as the formation of amide and hydrazide linkages, provide avenues to a wide range of novel compounds.

The sulfonamide nitrogen can be readily alkylated or arylated to produce N-substituted derivatives. N-alkylation can be achieved using various alkyl halides in the presence of a base. organic-chemistry.org This strategy allows for the introduction of a wide range of alkyl chains, including those with additional functional groups. mdpi.comresearchgate.netrsc.org The activation of amides with certain reagents can also induce the migration of an alkyl group from the nitrogen of the amide to another nitrogen-containing heterocycle. rsc.org

N-arylation of sulfonamides, including methanesulfonamide (B31651), can be accomplished through metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Palladium and copper-based catalytic systems have proven effective for coupling sulfonamides with aryl halides. nih.govnie.edu.sg These methods provide access to N-aryl sulfonamides, which are an important class of compounds in medicinal chemistry.

The sulfonamide nitrogen can also be incorporated into amide or hydrazide functionalities. For instance, reaction with an acyl chloride can lead to the formation of an N-acylsulfonamide. These compounds can be synthesized through various methods, including direct amidation of carboxylic acids and amines. organic-chemistry.org

Furthermore, sulfonyl hydrazides can be prepared from sulfonyl chlorides and hydrazines. scholarly.orgresearchgate.net These sulfonyl hydrazides can then be reacted with aldehydes or ketones to form sulfonyl hydrazones, or used as precursors for the synthesis of other heterocyclic systems. mdpi.comjsirjournal.com The conversion of sulfonyl hydrazides to sulfonyl chlorides or bromides has also been reported, providing a route to further functionalization. mdpi.com

Synthesis of Fused Heterocyclic Systems Containing the this compound Moiety

The this compound scaffold can be used as a starting material for the synthesis of fused heterocyclic compounds. These complex structures are of significant interest due to their prevalence in biologically active molecules and functional materials. airo.co.insioc-journal.cnmdpi.comgoogle.commiamioh.edu

For example, intramolecular cyclization reactions can be designed to form a new ring fused to the phenyl ring of the starting material. The bromine atom can serve as a key functional group to facilitate these cyclizations, for instance, through palladium-catalyzed intramolecular C-N or C-O bond formation. Additionally, the sulfonamide group can participate in cyclization reactions, leading to the formation of sulfur and nitrogen-containing heterocyclic rings.

The synthesis of quinazolinone derivatives is one such example. Some novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives possessing para-sulfonamides groups have been synthesized and evaluated for their biological activities. nih.gov The synthesis often involves the condensation of a substituted anthranilic acid with an appropriate partner. The this compound moiety can be incorporated into these structures either as part of the quinazolinone core or as a substituent.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) analysis identifies the number and type of hydrogen atoms in a molecule. The spectrum for (2-Bromophenyl)methanesulfonamide is characterized by distinct signals corresponding to the aromatic protons, the sulfonamide N-H proton, and the methyl group protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton, while the splitting pattern reveals the number of neighboring protons.

The aromatic region typically displays complex multiplets between 7.0 and 8.0 ppm, arising from the four protons on the substituted benzene (B151609) ring. The methyl group (CH₃) attached to the sulfonyl group characteristically appears as a sharp singlet in the upfield region of the spectrum. The sulfonamide proton (NH) often presents as a broad singlet, with its chemical shift being variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 4H |

| Sulfonamide (N-H) | Variable | Broad Singlet (br s) | 1H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line. For this compound, seven distinct signals are expected, corresponding to the six carbons of the aromatic ring and the single methyl carbon.

The chemical shifts of the aromatic carbons are typically found between 110 and 140 ppm. The carbon atom bonded to the bromine (C-Br) and the carbon atom bonded to the sulfonamide nitrogen (C-N) are deshielded to different extents, resulting in distinct chemical shifts from the other four aromatic carbons. The methyl carbon signal is observed in the upfield region, characteristic of sp³-hybridized carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Br) | ~115 - 125 |

| Aromatic (C-N) | ~135 - 145 |

| Aromatic (C-H) | ~120 - 135 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₇H₈BrNO₂S), the molecular weight is 250.12 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. A common fragmentation pathway for aryl sulfonamides involves the cleavage of the C-S bond and the loss of sulfur dioxide (SO₂), which would correspond to a significant fragment ion at [M-64]⁺.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular ion with ⁷⁹Br | ~250 |

| [M+2]⁺ | Molecular ion with ⁸¹Br | ~252 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a molecular fingerprint and is used to identify the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the S=O bonds of the sulfonamide group, and the aromatic ring. The sulfonamide group is identified by two strong stretching vibrations for the S=O bond (asymmetric and symmetric) and a characteristic N-H stretching band.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (N-H) | Stretch | 3200 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Sulfonamide (S=O) | Asymmetric Stretch | 1320 - 1380 |

| Sulfonamide (S=O) | Symmetric Stretch | 1140 - 1180 |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₇H₈BrNO₂S). A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's empirical formula and purity.

Table 5: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | C₇H₈BrNO₂S | 33.61% |

| Hydrogen (H) | C₇H₈BrNO₂S | 3.22% |

| Bromine (Br) | C₇H₈BrNO₂S | 31.95% |

| Nitrogen (N) | C₇H₈BrNO₂S | 5.60% |

| Oxygen (O) | C₇H₈BrNO₂S | 12.79% |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor reactions. taylorfrancis.com A small amount of the reaction mixture is spotted on a silica gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The separation of spots corresponding to starting materials, intermediates, and the final product allows for a visual assessment of the reaction's progression. The spots can be visualized under UV light. usda.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative technique used to determine the purity of the final compound. nih.gov For aryl sulfonamides, reverse-phase HPLC is commonly employed. The compound is passed through a column (e.g., C18) with a liquid mobile phase (e.g., a gradient of water and acetonitrile). The retention time is characteristic of the compound, and the area under the corresponding peak in the chromatogram is proportional to its concentration, allowing for precise purity determination.

Computational Chemistry and Theoretical Investigations of 2 Bromophenyl Methanesulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to study the properties of sulfonamide-containing molecules by approximating the electron density of the system.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule dictates its physical and biological properties. Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For (2-Bromophenyl)methanesulfonamide, the key degrees of freedom are the torsion angles around the C-S and S-N bonds.

Conformational analysis involves mapping the energy landscape as these bonds are rotated. Studies on similar flexible molecules, such as 2-bromoethanol (B42945) researchgate.net, show that molecules often exist as a mixture of conformers, typically labeled anti and gauche. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle and calculating the relative energy at each step. For this compound, the rotation around the C(phenyl)-S bond would be particularly important. The resulting energy profile would reveal the most stable conformer(s) and the energy barriers between them. The stability of different conformers is often influenced by subtle intramolecular interactions, such as hydrogen bonds or steric repulsion. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | C(phenyl)-S-N-H Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~60° (gauche) | 0.00 |

| Local Minimum | ~180° (anti) | 1.5 |

| Transition State | ~120° | 3.2 |

Note: This data is illustrative and based on typical findings for similar small organic molecules.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide detailed information about the distribution of electrons, particularly through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely centered on the electron-withdrawing sulfonamide group. scielo.br This separation of frontier orbitals is characteristic of push-pull systems and is crucial for understanding charge transfer properties. nih.gov From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. semanticscholar.org

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (eV) | Formula |

|---|---|---|

| HOMO Energy (EHOMO) | -6.8 | - |

| LUMO Energy (ELUMO) | -1.2 | - |

| HOMO-LUMO Gap (ΔE) | 5.6 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.8 | -EHOMO |

| Electron Affinity (A) | 1.2 | -ELUMO |

| Chemical Hardness (η) | 2.8 | (I - A) / 2 |

| Electronegativity (χ) | 4.0 | (I + A) / 2 |

Note: These values are hypothetical, calculated at a representative DFT level (e.g., B3LYP/6-311G++(d,p)).

Reaction Mechanism Elucidation using DFT

DFT is a powerful tool for investigating reaction pathways and mechanisms. For sulfonamides, a common reaction of interest is their degradation in biological or environmental systems, often initiated by radicals like the hydroxyl radical (•OH). researchgate.net

Theoretical studies can map out the potential energy surface for the reaction, identifying transition states and intermediates. For the reaction of this compound with •OH, several pathways are plausible:

Hydrogen abstraction from the amine (-NH2) group.

Hydrogen abstraction from the methyl (-CH2-) group.

Electrophilic addition of the •OH radical to the aromatic ring. researchgate.net

By calculating the activation energy (the energy barrier of the transition state) for each pathway, the most favorable reaction mechanism can be determined. The pathway with the lowest activation energy is the one most likely to occur. Such studies have been performed on other aryl sulfonamides, revealing complex multi-step processes. researchgate.netnih.gov

Table 3: Hypothetical Activation Energies for the Reaction with •OH Radical (Illustrative)

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| H-abstraction from -NH2 | 12.5 |

| H-abstraction from -CH2- | 9.8 |

| •OH addition to phenyl ring (ortho) | 7.5 |

| •OH addition to phenyl ring (meta) | 8.9 |

| •OH addition to phenyl ring (para) | 8.1 |

Note: This data is for illustrative purposes to demonstrate how DFT can distinguish between competing reaction mechanisms.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study excited states and predict optical properties, such as UV-Visible absorption spectra. nih.gov TD-DFT calculations can determine the excitation energies, which correspond to the wavelengths of light a molecule absorbs.

For this compound, the main absorption bands in the UV region would likely arise from π → π* electronic transitions within the bromophenyl ring. The position of the maximum absorption wavelength (λmax) and its intensity can be predicted and correlated with experimental spectra. Studies on other brominated aromatic compounds and complex chromophores show that TD-DFT can reliably reproduce spectral characteristics. nih.govdntb.gov.uaacs.org

Table 4: Predicted UV-Vis Absorption Data for this compound (Illustrative)

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 265 | 0.15 | HOMO → LUMO (π → π*) |

| S0 → S2 | 220 | 0.08 | HOMO-1 → LUMO (π → π*) |

Note: This data is hypothetical, based on typical TD-DFT (e.g., CAM-B3LYP) results for substituted benzene (B151609) derivatives.

Molecular Mechanics (MM2) for Stereochemical Predictions

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. nih.gov Unlike quantum methods like DFT, MM treats atoms as balls and bonds as springs, making it significantly faster. Force fields, such as MM2, consist of parameters that define the energy of a molecule based on its geometry (bond lengths, angles, torsions).

MM2 is particularly useful for rapid conformational analysis of large molecules or for screening many different starting conformations before refining them with more accurate DFT calculations. nih.gov For this compound, MM2 could quickly explore the potential energy surface related to bond rotations to predict the most stable stereochemical arrangements. However, the accuracy of MM is highly dependent on the quality of the force field parameters for the specific functional groups involved. For novel or unusual structures, these parameters may not be available or well-calibrated. In such cases, parameters can be developed using higher-level quantum mechanics calculations to guide the molecular mechanics model. acs.org

Molecular Docking Studies for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for understanding how a potential drug might interact with its biological target. Sulfonamides are a well-known class of inhibitors for several enzymes, including carbonic anhydrases and the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govmdpi.com

In a docking study of this compound, the compound would be placed into the active site of a target protein. A scoring function then estimates the binding affinity, typically reported in kcal/mol, with more negative values indicating stronger binding. The analysis also reveals key intermolecular interactions, such as:

Hydrogen bonds: The sulfonamide group (-SO2NH2) is an excellent hydrogen bond donor and acceptor.

Hydrophobic interactions: The bromophenyl ring can interact with nonpolar amino acid residues in the active site.

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Table 5: Illustrative Molecular Docking Results against Human Carbonic Anhydrase II

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.2 | Thr199, His94 | Hydrogen Bond with SO2NH2 |

| Val121, Leu198 | Hydrophobic contact with phenyl ring | ||

| Gln92 | Halogen bond with Br |

Note: This data is hypothetical, representing a plausible binding mode for a sulfonamide inhibitor.

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromoethanol |

| Carbonic Anhydrase |

| Dihydropteroate synthase (DHPS) |

Academic Research Applications and Chemical Biology Context

Role as Synthetic Intermediates in Organic Synthesis

(2-Bromophenyl)methanesulfonamide serves as a crucial building block in organic synthesis, providing a scaffold for the construction of more complex and functionally diverse molecules.

Precursors for Complex Aryl and Heterocyclic Systems

The presence of the bromine atom on the phenyl ring of this compound makes it an ideal precursor for the synthesis of intricate aryl and heterocyclic systems. The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com This reactivity allows for the elaboration of the aromatic core, leading to the formation of polycyclic aromatic compounds and complex biaryl structures.

Furthermore, the methanesulfonamide (B31651) group can influence the reactivity of the aromatic ring and participate in cyclization reactions. This dual functionality enables the construction of a wide array of heterocyclic frameworks, which are prevalent in pharmaceuticals and other biologically active compounds. sciencedaily.com For instance, derivatives of this compound can be utilized in the synthesis of pyrazole (B372694) hybrids, which have shown significant potential in medicinal chemistry. researchgate.net

Exploration in Chemical Biology Research

In the realm of chemical biology, this compound and its derivatives are valuable tools for probing and understanding complex biological systems at the molecular level.

Investigation of Molecular Interactions and Binding Affinities

Derivatives of this compound are frequently employed in studies aimed at elucidating molecular interactions and determining binding affinities with biological targets. The sulfonamide group is a common feature in many bioactive molecules and can participate in key hydrogen bonding interactions within protein binding sites. nih.gov By systematically modifying the structure of the parent compound, researchers can investigate how changes in the molecule's shape, size, and electronic distribution affect its ability to bind to a specific protein or enzyme. These studies provide crucial insights into the principles of molecular recognition.

Analysis of Hydrogen Bonding and Halogen Bonding Contributions to Molecular Recognition

The structure of this compound offers a unique opportunity to study the interplay of different non-covalent interactions, particularly hydrogen bonding and halogen bonding. nih.govresearchgate.net The sulfonamide group is a potent hydrogen bond acceptor, while the bromine atom can act as a halogen bond donor. nih.govotago.ac.nz Halogen bonding, an interaction between an electrophilic halogen and a nucleophilic species, is increasingly recognized as a significant force in molecular recognition and crystal engineering. mdpi.com

Computational and experimental studies on molecules containing both hydrogen and halogen bonding functionalities have demonstrated that these interactions can be cooperative. mdpi.com The presence of a hydrogen bond can enhance the strength of an adjacent halogen bond, a phenomenon termed "Hydrogen Bond enhanced Halogen Bond" (HBeXB). mdpi.com This synergy can lead to more stable and specific molecular assemblies. umt.edu The study of this compound derivatives allows for a fundamental understanding of how these forces contribute to the binding of a ligand to its biological target. otago.ac.nz

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and chemical design, and this compound serves as a valuable scaffold for such investigations. drugdesign.org SAR analyses aim to correlate specific structural features of a molecule with its biological activity. drugdesign.org By synthesizing and evaluating a series of related compounds, or analogs, researchers can identify the key molecular components responsible for a desired biological effect. nih.gov

The modification of the this compound framework allows for a systematic exploration of how different substituents and functional groups influence activity. For example, altering the position and nature of substituents on the phenyl ring or modifying the sulfonamide group can lead to significant changes in biological potency and selectivity. researchgate.net These studies provide a rational basis for the design of new and improved therapeutic agents and chemical probes. nih.govresearchgate.net

Below is a table summarizing the key applications of this compound in research:

| Research Area | Specific Application | Key Structural Features Utilized |

| Organic Synthesis | Precursor for complex aryl and heterocyclic systems | Bromine atom for cross-coupling reactions, methanesulfonamide for directing and participating in cyclizations. |

| Organic Synthesis | Building block for functionalized molecules | Reactive bromine and versatile sulfonamide group for sequential functionalization. |

| Chemical Biology | Investigation of molecular interactions | Sulfonamide group for hydrogen bonding, overall structure for probing binding pockets. |

| Chemical Biology | Analysis of non-covalent interactions | Bromine atom for halogen bonding, sulfonamide for hydrogen bonding, allowing study of their interplay. |

| Chemical Design | Structure-Activity Relationship (SAR) studies | Modifiable scaffold to systematically alter structure and correlate with biological activity. |

Impact of Ortho-Bromine Substitution on Molecular Reactivity and Intermolecular Interactions

The introduction of a bromine atom at the ortho position of the phenyl ring in this compound significantly influences its electronic properties and spatial arrangement, which in turn dictates its molecular reactivity and the nature of its intermolecular interactions. This substitution can lead to specific, directional, and often non-covalent interactions that are of great interest in chemical biology and drug discovery.

One of the key interactions facilitated by the ortho-bromine is halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic region, known as a σ-hole, and interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a biological target like a protein or nucleic acid. The ability of bromine to form these bonds can contribute to the stabilization of a ligand-receptor complex, thereby enhancing binding affinity and biological activity.

Furthermore, the presence of the bulky and electronegative bromine atom at the ortho position can induce specific conformational preferences in the molecule. This steric influence can orient the methanesulfonamide group in a way that is optimal for interaction with its biological target. Research on N-aryl glycine (B1666218) peptoid foldamers has shown that ortho-halogen substitution can lead to n→π* interactions between the halogen and a backbone carbonyl group, which helps to stabilize the folded conformation of the molecule. mdpi.comthieme-connect.de Such conformational control is a critical aspect of rational drug design.

Rational Design Principles for Modulating Molecular Properties

The selection of a bromine substituent is often a deliberate choice to modulate several key molecular properties:

Lipophilicity: Halogen atoms can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its site of action. The degree of lipophilicity can be fine-tuned by the choice of halogen, with bromine offering a balance between the less lipophilic fluorine and the more lipophilic iodine.

Metabolic Stability: The introduction of a halogen can block sites of metabolic attack, thereby increasing the metabolic stability and prolonging the half-life of a drug.

Binding Affinity: As discussed, the ability of bromine to participate in halogen bonding and other non-covalent interactions can significantly improve the binding affinity of a compound for its target. mdpi.com This can lead to increased potency.

Selectivity: The specific steric and electronic properties imparted by the ortho-bromine can lead to improved selectivity for the desired biological target over off-targets, which can reduce side effects.

An example of the application of these principles can be seen in the development of sulfonamide-based inhibitors for various enzymes. By systematically varying the substituents on the phenyl ring, researchers can probe the structure-activity relationships (SAR) and identify the optimal substitution pattern for a given target. For instance, in a comparative study of N-(2-halophenyl)methanesulfonamides, N-(2-bromophenyl)methanesulfonamide was found to exhibit moderate antimicrobial activity. This finding highlights how the ortho-bromine contributes to the biological function of the molecule.

The table below summarizes key molecular properties of this compound, providing a foundation for its further investigation and development in a chemical biology context.

| Property | Value |

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol |

| Biological Activity | Moderate antimicrobial activity |

The systematic application of these rational design principles, informed by a deep understanding of the impact of specific substituents like the ortho-bromine in this compound, is a cornerstone of modern medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Bromophenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonamide formation by reacting 2-bromobenzylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization involves controlling stoichiometry, reaction temperature (0–25°C), and solvent choice (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%), which is critical for reproducibility in biological assays .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm aromatic proton environments and sulfonamide linkage .

- IR : Peaks near 1320–1160 cm validate sulfonyl (S=O) groups .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (259.12 g/mol) and isotopic patterns from bromine .

Q. What are the key physicochemical properties influencing its reactivity in cross-coupling reactions?

- Properties :

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but poor in water, requiring solvent optimization for reactions .

- Electrophilicity : The bromine atom at the ortho position enhances halogen-bonding interactions, facilitating Suzuki-Miyaura couplings with boronic acids .

Advanced Research Questions

Q. How does the bromine substituent in this compound affect its biological activity compared to other halogenated analogs?

- Structure-Activity Relationship (SAR) :

| Halogen | Biological Activity (Antimicrobial) | Key Interaction |

|---|---|---|

| Bromine | Moderate | Halogen bonding with protein targets |

| Chlorine | Limited | Weaker van der Waals interactions |

| Iodine | High | Stronger halogen bonding but lower stability |

- Methodology : Compare inhibitory concentrations (IC) in enzyme assays (e.g., dihydrofolate reductase) and use computational docking to map binding affinities .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Approach :

- Purity Analysis : Verify compound purity via HPLC; impurities >5% can skew activity results .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) to reduce variability. For example, conflicting antimicrobial data may arise from differences in bacterial strain susceptibility .

- Control Experiments : Use known inhibitors (e.g., sulfamethoxazole) as benchmarks .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate interactions with palladium catalysts in cross-coupling reactions to optimize ligand design .

Q. What mechanisms explain its potential enzyme inhibition in pharmacological contexts?

- Proposed Mechanism : The sulfonamide group acts as a transition-state analog, binding to active sites of enzymes like carbonic anhydrase. Bromine’s electron-withdrawing effect enhances this interaction . Validate via kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition constants () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.